molecular formula C24H29N3O3 B4918215 1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4918215
M. Wt: 407.5 g/mol
InChI Key: VSKNNQAHZPINNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Substitution Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or alkane derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: As a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through pathways that influence neurotransmitter release, receptor activation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Uniqueness

1-(4-Butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific butoxyphenyl substitution, which may confer distinct pharmacological properties compared to its methoxy and ethoxy analogs. These differences can influence the compound’s potency, selectivity, and overall biological activity.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-2-3-17-30-21-11-9-20(10-12-21)27-23(28)18-22(24(27)29)26-15-13-25(14-16-26)19-7-5-4-6-8-19/h4-12,22H,2-3,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKNNQAHZPINNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.